molecular formula C22H24N2O6 B557118 Boc-D-Asn(Xan)-OH CAS No. 200192-48-9

Boc-D-Asn(Xan)-OH

Cat. No.: B557118
CAS No.: 200192-48-9
M. Wt: 412.4 g/mol
InChI Key: YMGDQLXBNMRJMR-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Asn(Xan)-OH, also known as t-Butyloxycarbonyl-D-asparagine, is a derivative of the amino acid asparagine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a t-butyloxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to temporarily mask reactive sites.

Scientific Research Applications

Boc-D-Asn(Xan)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Asn(Xan)-OH typically involves the protection of the amino group of D-asparagine with a t-butyloxycarbonyl group. This can be achieved through the reaction of D-asparagine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the high purity and yield of the final product. The use of advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Asn(Xan)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form longer peptide chains.

    Substitution Reactions: The side chain amide group of asparagine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Deprotection: D-Asparagine.

    Coupling: Peptide chains with this compound as a building block.

    Substitution: Various substituted asparagine derivatives.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGDQLXBNMRJMR-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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